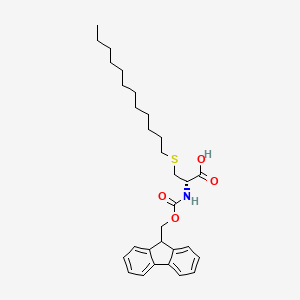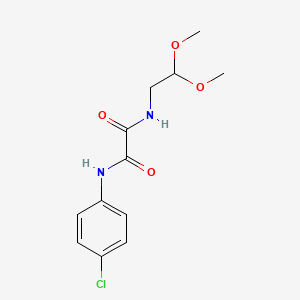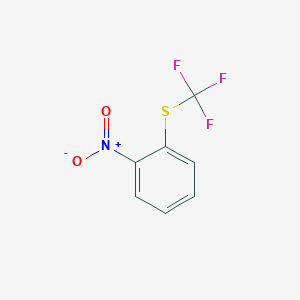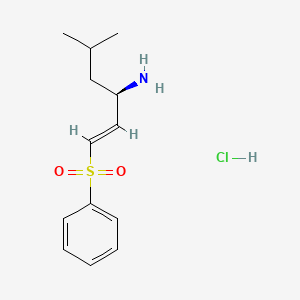
(R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, N-FMOC protected
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, commonly referred to as N-FMOC protected, is an organic compound used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 134-136°C and a molecular weight of 400.48 g/mol. N-FMOC protected is a derivative of amino acids and is used as a protecting group in peptide synthesis and as a reagent in organic synthesis. It is a versatile compound that can be used to modify proteins and peptides, as well as to study the structure and function of proteins.
Applications De Recherche Scientifique
N-FMOC protected is used in a variety of scientific research applications. It is used to modify proteins and peptides, as well as to study the structure and function of proteins. It is also used in the synthesis of peptide hormones and other peptide-based drugs, as well as in the synthesis of oligonucleotides and other nucleic acid-based drugs. Additionally, it is used in the synthesis of small molecules and other organic compounds.
Mécanisme D'action
N-FMOC protected is used as a protecting group in peptide synthesis. It is used to protect the side chains of amino acids from unwanted reactions during the synthesis process. It is also used to modify proteins and peptides, as well as to study the structure and function of proteins.
Biochemical and Physiological Effects
N-FMOC protected has no known biochemical or physiological effects. It is used as a protecting group in peptide synthesis and as a reagent in organic synthesis, and is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
N-FMOC protected has several advantages for use in lab experiments. It is easy to use, stable, and can be used to modify proteins and peptides. Additionally, it is cost-effective and can be used in a variety of synthetic processes. However, it is limited in its scope, as it cannot be used to modify proteins or peptides that are not amino acids.
Orientations Futures
There are a number of potential future directions for the use of N-FMOC protected. These include its use in the synthesis of peptide hormones, the synthesis of oligonucleotides, the synthesis of small molecules, and the synthesis of other organic compounds. Additionally, it could be used to study the structure and function of proteins, as well as to modify proteins and peptides. Finally, it could be used to develop new methods of peptide synthesis and to improve existing methods.
Méthodes De Synthèse
N-FMOC protected is synthesized through a process called Fmoc-solid phase peptide synthesis (Fmoc-SPPS). This process involves the reaction of an amino acid with N-Fmoc-Cl, in the presence of a base (such as pyridine or triethylamine) and a solvent (such as dichloromethane or methanol). This reaction produces an amino acid derivative, which is then coupled with another amino acid in the presence of a coupling agent (such as diisopropylcarbodiimide or N,N’-dicyclohexylcarbodiimide). The resulting peptide is then deprotected with a base (such as trifluoroacetic acid or piperidine) and a solvent (such as dichloromethane or methanol). This process is repeated until the desired peptide is obtained.
Propriétés
IUPAC Name |
(2S)-3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO4S/c1-2-3-4-5-6-7-8-9-10-15-20-36-22-28(29(32)33)31-30(34)35-21-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27-28H,2-10,15,20-22H2,1H3,(H,31,34)(H,32,33)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOLXHPPTSGWIX-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(dodec-1-ylthio)propanoic acid, N-FMOC protected | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B6350830.png)
![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)
![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)

![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)





